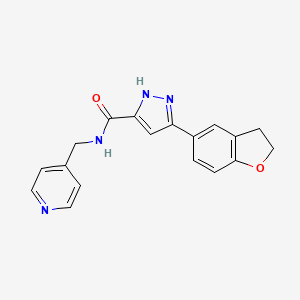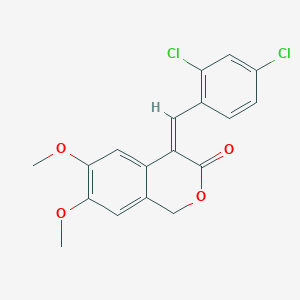
(4Z)-4-(2,4-dichlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is an organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with a suitable benzopyranone precursor under basic or acidic conditions. Common reagents used in this synthesis include:
Base catalysts: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Acid catalysts: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives
Reduction: Reduction of the double bond or carbonyl group
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, derivatives of benzopyran compounds are often investigated for their potential therapeutic effects. This compound could be explored for its efficacy in treating diseases or as a lead compound for drug development.
Industry
In industry, (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
- (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
Uniqueness
The uniqueness of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE lies in its specific chemical structure, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C18H14Cl2O4 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one |
InChI |
InChI=1S/C18H14Cl2O4/c1-22-16-6-11-9-24-18(21)14(13(11)8-17(16)23-2)5-10-3-4-12(19)7-15(10)20/h3-8H,9H2,1-2H3/b14-5- |
InChI Key |
UDKCXKPFXIJZRS-RZNTYIFUSA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC(=O)C2=CC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid](/img/structure/B11140560.png)
![7-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140565.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140586.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11140591.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11140594.png)
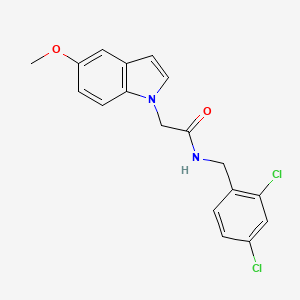
![6-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid](/img/structure/B11140599.png)
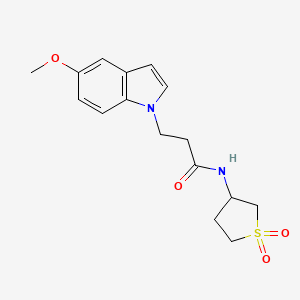
![1-(2-methoxyethyl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11140613.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate](/img/structure/B11140620.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11140625.png)
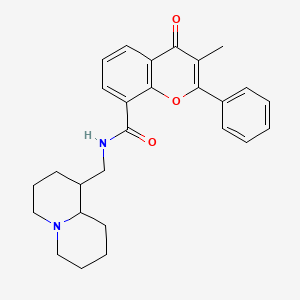
![methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11140631.png)
